Predicted Lipophilicity (LogP) vs. 4-Fluoro and 4-Chloro Analogs – Impact on CNS Permeability Windows
The 4‑bromophenyl azetidine core confers a LogP of approximately 2.46 (experimental for 3‑(4‑bromophenyl)azetidine), compared with 2.10 for the 2‑(4‑bromophenyl) regioisomer and a predicted ACD/LogP of 1.72 for the des‑bromo parent azetidine . The 4‑fluorophenyl analog (CAS 2567504‑01‑0) has a lower molecular weight (209.22 vs. 270.12) and is expected to exhibit a LogP approximately 0.5–0.8 units lower, while the 4‑chlorophenyl analog falls between the fluoro and bromo derivatives in both molecular weight and lipophilicity. This elevated LogP places the bromo compound in a range that is often desirable for CNS‑targeted probes where moderate lipophilicity (LogP 2–4) balances passive permeability with acceptable solubility, although the increase relative to the fluoro analog may also elevate metabolic liability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Experimental LogP ≈ 2.46 for 3‑(4‑bromophenyl)azetidine core; MW = 270.12 |
| Comparator Or Baseline | 4‑Fluorophenyl analog: MW = 209.22, expected LogP ~1.7–2.0; Des‑bromo azetidine: ACD/LogP 1.72 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 units vs. 4‑fluoro analog; +0.7 units vs. des‑bromo parent |
| Conditions | Predicted/experimental LogP from ChemSpider, Chem960, and ACD/Labs Percepta platform |
Why This Matters
In CNS lead optimization, a LogP difference of ±0.5 units can shift a compound between acceptable brain penetration and poor permeability or excessive metabolic clearance, making batch‑to‑batch LogP consistency a critical procurement parameter.
- [1] Lowe JT, et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. J Org Chem. 2012;77(17):7187–7211. doi:10.1021/jo300974j. View Source
